(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-N-[(4-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZMBOLTCNPCA-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step usually involves a substitution reaction where a bromophenyl group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: This reaction can reduce the bromophenyl group to a phenyl group.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield dehalogenated compounds.
Scientific Research Applications
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural features of (R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride and related compounds, emphasizing substituents, stereochemistry, and functional groups:
| Compound Name | Core Structure | Aromatic Substituent | Amine Type | Salt Form | Stereochemistry |
|---|---|---|---|---|---|
| This compound | Piperidine | 4-Bromophenylmethyl | Secondary amine | Dihydrochloride | R-configuration |
| (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride | Piperidine | 4-Bromophenylmethyl | Secondary amine | Dihydrochloride | S-configuration |
| (2-Methoxypyridin-4-yl)methylamine dihydrochloride | Linear chain | 2-Methoxypyridin-4-yl | Tertiary amine | Dihydrochloride | N/A |
| (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | Pyrrolidine | Biphenyl-4-ylmethyl | Carboxylic acid | Hydrochloride | 2S,4R |
| Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride | Piperidine | Benzyl | Protected amine | Hydrochloride | N/A |
Analysis of Key Structural and Functional Variations
Enantiomeric Pair: R vs. S Configuration
The (S)-enantiomer (Ref: 10-F069543) shares identical substituents with the target compound but differs in stereochemistry. Chirality significantly impacts receptor binding; for example, R-configuration may favor interactions with specific G-protein-coupled receptors (GPCRs), while the S-form could exhibit reduced affinity or off-target effects . Enantiomeric purity is thus crucial in preclinical studies.
Aromatic Group Modifications
- 4-Bromophenylmethyl vs.
Core Ring and Functional Groups
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered structure, influencing entropic penalties during binding .
- Carboxylic Acid vs. Secondary Amine: The pyrrolidine-2-carboxylic acid derivative (Ref: 10-F244259) introduces an ionizable group, enabling salt bridges with target proteins, unlike the non-ionizable secondary amine in the target compound .
Protective Groups
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (Ref: 10-F033961) includes a carbamate-protected amine, which may serve as a prodrug or intermediate in synthetic pathways, contrasting with the free amine in the target compound .
Implications for Drug Design
- Solubility and Bioavailability : The dihydrochloride salt form improves aqueous solubility, critical for oral administration. Compounds with pyridinyl or methoxy groups may exhibit enhanced solubility over bromophenyl derivatives .
- Target Selectivity : The 4-bromophenyl group’s electron-withdrawing nature may enhance interactions with electron-rich receptor sites, while biphenyl groups could improve van der Waals interactions .
- Metabolic Stability : Methyl or tert-butyl groups (e.g., in tertiary amines or protected derivatives) may reduce oxidative metabolism compared to primary/secondary amines .
Biological Activity
(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, with the CAS number 1286209-08-2, is a chemical compound notable for its biological activity, particularly as a selective dopamine transporter inhibitor. This compound has garnered attention for its potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and various psychiatric conditions.
The molecular formula of this compound is C12H19BrCl2N, with a molar mass of approximately 342.10 g/mol. It appears as a white crystalline powder that is soluble in water, facilitating its use in pharmaceutical contexts .
The primary mechanism of action for this compound involves the selective inhibition of dopamine transporters (DAT). By blocking the reuptake of dopamine into presynaptic neurons, the compound enhances dopaminergic signaling, which may alleviate symptoms associated with dopamine deficiency. This selectivity is crucial for minimizing side effects commonly associated with non-selective compounds.
Dopamine Transporter Inhibition
Research indicates that this compound exhibits significant binding affinity for DAT. Studies have shown that it selectively inhibits dopamine reuptake with an IC50 value indicative of its potency. This property suggests potential applications in treating conditions such as:
- Parkinson's Disease : By enhancing dopaminergic signaling, it may help manage motor symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate dopamine levels could be beneficial in ADHD treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromophenyl group and the piperidine ring plays a critical role in its interaction with biological targets. Comparative analysis with other piperidine derivatives highlights the unique features of this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (R)-3-Aminopiperidine dihydrochloride | Piperidine derivative | Basic amine structure; less selective for transporters |
| 1-(3-Bromophenyl)piperidin-4-amine | Piperidine derivative | Different substitution pattern; varied biological activity |
| N-Methyl-(R)-piperidin-3-amine dihydrochloride | Piperidine derivative | Methyl substitution; altered pharmacokinetics |
This table illustrates how variations in substitution patterns can influence biological activity and selectivity among piperidine derivatives.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
